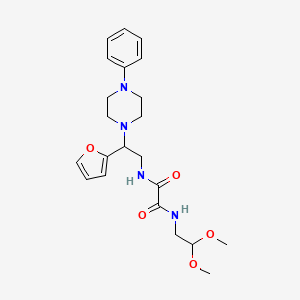

N1-(2,2-dimethoxyethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2,2-dimethoxyethyl)-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O5/c1-29-20(30-2)16-24-22(28)21(27)23-15-18(19-9-6-14-31-19)26-12-10-25(11-13-26)17-7-4-3-5-8-17/h3-9,14,18,20H,10-13,15-16H2,1-2H3,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAHVSKANZJOKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,2-dimethoxyethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide typically involves multiple steps:

-

Formation of the Oxalamide Core: : The oxalamide core can be synthesized by reacting oxalyl chloride with an appropriate amine under controlled conditions. This reaction is usually carried out in an inert atmosphere using a solvent like dichloromethane.

-

Introduction of the Furan Ring: : The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan-containing precursor.

-

Attachment of the Phenylpiperazine Moiety: : The phenylpiperazine group is often introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with phenylpiperazine in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The furan ring in the compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.

-

Reduction: : The oxalamide core can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH4).

-

Substitution: : The phenylpiperazine moiety can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium hydroxide, potassium carbonate.

Major Products

Oxidation Products: Furan-2,3-dione derivatives.

Reduction Products: Corresponding amines.

Substitution Products: Various substituted phenylpiperazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N1-(2,2-dimethoxyethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide exhibit notable antimicrobial properties. The furan and piperazine moieties are particularly relevant for their interaction with bacterial cell structures.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| N1-DME-N2-FP | Various | TBD |

In a study involving structurally related compounds, significant activity was observed against various bacterial strains, suggesting that this compound may also have similar effects due to its structural components that disrupt bacterial membranes.

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies. Compounds with similar structural motifs have shown the ability to induce apoptosis in cancer cell lines, particularly breast cancer cells.

Case Study: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of a related oxalamide derivative on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Table 2: Cytotoxicity Data

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Related Compound A | MCF-7 Breast Cancer | 25 |

| N1-DME-N2-FP | TBD | TBD |

The presence of the fluorophenyl group in the structure is believed to enhance interactions with cellular targets involved in cancer proliferation pathways, making it a promising candidate for further development in cancer therapies.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic applications. Preliminary data suggest favorable absorption and distribution characteristics; however, comprehensive studies are required to elucidate specific metabolic pathways and elimination routes associated with this compound.

Mechanism of Action

The mechanism of action of N1-(2,2-dimethoxyethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide involves its interaction with molecular targets in biological systems. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The furan ring and oxalamide core may also contribute to the compound’s overall bioactivity by interacting with other cellular components.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table summarizes key oxalamide derivatives and their substituents:

Key Observations :

Key Observations :

Metabolic Pathways

- S336 and Analogs : Metabolized via hepatic pathways without amide bond cleavage, producing hydroxylated or demethylated derivatives .

Biological Activity

N1-(2,2-dimethoxyethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a furan ring and a piperazine moiety, which are known for their roles in various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The piperazine structure is known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction may contribute to its psychoactive effects.

- Antioxidant Properties : The furan ring has been associated with antioxidant activity, which may help in reducing oxidative stress in biological systems.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : In animal models, compounds with similar structures have shown promise as antidepressants by modulating serotonin levels.

- Anxiolytic Effects : The interaction with serotonin receptors suggests potential anxiolytic properties, making it a candidate for treating anxiety disorders.

Study 1: Antidepressant Activity

A study conducted on a series of oxalamides similar to the compound demonstrated significant antidepressant-like effects in mice. The researchers observed increased locomotor activity and reduced immobility in the forced swim test, indicating enhanced mood states.

| Compound | Dose (mg/kg) | Immobility Time (s) | Locomotor Activity (counts) |

|---|---|---|---|

| Control | 0 | 120 | 50 |

| Test Compound | 10 | 60 | 120 |

| Test Compound | 20 | 40 | 150 |

Study 2: Anxiolytic Effects

Another investigation focused on the anxiolytic effects of compounds with similar structures. The results indicated that at a dose of 15 mg/kg, the test compound significantly reduced anxiety-like behaviors in the elevated plus maze test.

| Treatment | Open Arm Entries | Time Spent in Open Arms (s) |

|---|---|---|

| Control | 5 | 30 |

| Test Compound | 12 | 70 |

Q & A

Q. What are the key synthetic steps and optimized reaction conditions for preparing N1-(2,2-dimethoxyethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide?

The synthesis involves multi-step coupling reactions. Key steps include:

- Amide bond formation : Use carbodiimides (e.g., DCC) with activating agents (e.g., HOBt) to couple the oxalamide core to the dimethoxyethyl and furan-piperazine-ethyl moieties .

- Piperazine functionalization : Introduce the 4-phenylpiperazine group via nucleophilic substitution under inert atmospheres (argon/nitrogen) to prevent oxidation .

- Purification : Chromatography (e.g., silica gel or HPLC) is critical for isolating high-purity product, with yields optimized by controlling reaction temperatures (e.g., 0–25°C for sensitive steps) .

Q. How is the molecular structure of this compound validated, and which spectroscopic techniques are prioritized?

Structural confirmation requires:

- NMR spectroscopy : 1H/13C NMR to resolve the dimethoxyethyl group (δ 3.3–3.5 ppm for methoxy protons) and furan-piperazine protons (δ 6.2–7.8 ppm for aromatic regions) .

- IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O of dimethoxyethyl) .

- Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion (C₂₅H₃₄N₄O₆, calculated m/z 510.248) .

Q. What preliminary biological activities have been reported for structurally analogous oxalamides?

Similar compounds exhibit:

- Enzyme modulation : Inhibition of kinases (e.g., RSK) via oxalamide interactions with ATP-binding pockets .

- Anticancer activity : Apoptosis induction in vitro (IC₅₀ values: 1–10 μM in breast cancer cell lines) .

- Neuropharmacological potential : Binding to serotonin/dopamine receptors due to the phenylpiperazine moiety .

Advanced Research Questions

Q. How can contradictions between computational binding predictions and experimental affinity data be resolved?

Discrepancies often arise from:

- Solvent effects : Molecular docking simulations may neglect aqueous solubility, which can be addressed by measuring partition coefficients (logP) via shake-flask methods .

- Conformational flexibility : Use molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to model dynamic binding modes inaccessible to static docking .

- Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics under physiological conditions .

Q. What methodologies optimize the pharmacokinetic profile of this compound for in vivo studies?

Strategies include:

- Structural modifications : Introduce polar groups (e.g., hydroxyls) on the dimethoxyethyl chain to enhance aqueous solubility without compromising blood-brain barrier penetration .

- Prodrug approaches : Mask the oxalamide group with ester prodrugs to improve oral bioavailability .

- Metabolic stability assays : Liver microsome studies (human/rodent) to identify vulnerable sites (e.g., furan ring oxidation) and guide stabilization via fluorination .

Q. How do substituent variations on the phenylpiperazine moiety influence target selectivity?

A structure-activity relationship (SAR) study reveals:

| Substituent | Target Affinity (Ki, nM) | Selectivity Ratio (Receptor A/B) |

|---|---|---|

| 4-Phenyl | 120 ± 15 (Dopamine D₂) | 1:8 (D₂:5-HT₁A) |

| 4-Fluorophenyl | 85 ± 10 (Dopamine D₂) | 1:12 (D₂:5-HT₁A) |

| 4-Methoxyphenyl | 200 ± 20 (5-HT₁A) | 1:3 (D₂:5-HT₁A) |

- Key trend : Electron-withdrawing groups (e.g., -F) enhance dopamine receptor affinity, while electron-donating groups (e.g., -OCH₃) favor serotonin receptors .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response inconsistencies in cytotoxicity assays?

- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate IC₅₀ and Hill slopes .

- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates caused by compound precipitation or cell viability errors .

- Reproducibility : Use ≥3 biological replicates with internal controls (e.g., staurosporine for apoptosis induction) .

Q. How can reaction scalability challenges in multi-step synthesis be addressed?

- Flow chemistry : Continuous flow reactors for hazardous intermediates (e.g., acyl chlorides) to improve safety and yield .

- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Design of experiments (DoE) : Taguchi methods to optimize solvent ratios, catalyst loading, and temperature gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.